REACTION_CXSMILES
|
COC1(C)[O:7][C:6]2[CH:8]=[CH:9][CH:10]=[C:11]([O:12][CH2:13][C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)[C:5]=2[O:4]1.Cl>CO>[CH2:13]([O:12][C:11]1[CH:10]=[CH:9][CH:8]=[C:6]([OH:7])[C:5]=1[OH:4])[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1
|
Name
|
2-methoxy-2-methyl-4-benzyloxy-1,3-benzodioxole
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Quantity
|
13.6 g
|
Type
|
reactant
|
Smiles
|
COC1(OC2=C(O1)C=CC=C2OCC2=CC=CC=C2)C
|
Name
|
|
Quantity
|
210 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
210 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux in an atmosphere of nitrogen for 10 hours
|
Duration
|
10 h
|
Type
|
DISTILLATION
|
Details
|
Most of the methanol is distilled off under vacuum
|
Type
|
EXTRACTION
|
Details
|
the product then extracted with ether
|
Type
|
WASH
|
Details
|
The ethereal solution is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C(O)=CC=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |